molecular formula C10H10O B031818 2-Methyl-1-phenylprop-2-en-1-one CAS No. 769-60-8

2-Methyl-1-phenylprop-2-en-1-one

Cat. No.: B031818
CAS No.: 769-60-8
M. Wt: 146.19 g/mol
InChI Key: KJCFAQDTHMIAAN-UHFFFAOYSA-N
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Description

2-Methyl-1-phenylprop-2-en-1-one, also known as methyl styryl ketone, is a versatile α,β-unsaturated ketone of significant interest in synthetic organic chemistry and materials science research. Its core structure features an electron-deficient alkene conjugated to a carbonyl group, making it a highly effective Michael acceptor and a valuable building block for the synthesis of more complex heterocyclic and polymeric structures. Researchers utilize this compound extensively as a key intermediate in cyclization reactions, such as the synthesis of pyrazolines and other nitrogen-containing heterocycles with potential biological activity. Furthermore, its ability to undergo photo-induced [2+2] cycloaddition reactions makes it a candidate for developing photoresponsive materials and polymers with tailored properties. The presence of the methyl group on the olefinic carbon influences its reactivity and regioselectivity in addition reactions, offering a point of structural diversification for method development studies. This product is provided for laboratory research purposes to facilitate advancements in medicinal chemistry, polymer science, and novel material design.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1-phenylprop-2-en-1-one
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InChI

InChI=1S/C10H10O/c1-8(2)10(11)9-6-4-3-5-7-9/h3-7H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

KJCFAQDTHMIAAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30294819
Record name 2-Methyl-1-phenyl-2-propen-1-one
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Molecular Weight

146.19 g/mol
Source PubChem
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CAS No.

769-60-8
Record name 2-Methyl-1-phenyl-2-propen-1-one
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Record name NSC 98322
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Record name 2-Methyl-1-phenyl-2-propen-1-one
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Synthesis Methodologies of 2 Methyl 1 Phenylprop 2 En 1 One

Direct Synthetic Routes

Direct synthetic routes offer efficient pathways to construct the target molecule, often by forming the key structural features in a single or a few steps.

Base-Catalyzed Aldehyde/Acetophenone (B1666503) Condensation (Claisen-Schmidt Condensation)

The Claisen-Schmidt condensation is a classic and widely used method for synthesizing chalcones and related α,β-unsaturated ketones. mdpi.comwikipedia.org This reaction involves a crossed aldol (B89426) condensation between an aromatic aldehyde or ketone with an aliphatic aldehyde or ketone that possesses an α-hydrogen. wikipedia.orgpraxilabs.com

In the context of synthesizing 2-methyl-1-phenylprop-2-en-1-one, this reaction would involve the condensation of acetophenone with formaldehyde (B43269). The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide. praxilabs.com The base abstracts an α-hydrogen from acetophenone to form an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of formaldehyde. The resulting aldol addition product readily undergoes dehydration, often facilitated by heat, to yield the final α,β-unsaturated ketone. escholarship.orglibretexts.org The dehydration step is driven by the formation of a stable conjugated system. praxilabs.com The Claisen-Schmidt condensation is notable for its operational simplicity and the use of readily available starting materials. mdpi.com

Table 1: Key Features of Claisen-Schmidt Condensation

FeatureDescription
Reactants Acetophenone and Formaldehyde
Catalyst Base (e.g., NaOH, KOH) praxilabs.com
Key Intermediate Enolate of Acetophenone
Final Product This compound
Driving Force Formation of a stable conjugated system praxilabs.com

Acidic Aldol Condensation Approaches for Derivatives

While base-catalyzed conditions are common, aldol condensations can also be performed under acidic conditions. organicchemistrytutor.comlibretexts.orgjove.com In an acid-catalyzed aldol reaction, the carbonyl oxygen of the ketone (acetophenone in this case) is protonated, which enhances the electrophilicity of the carbonyl carbon. jove.comresearchgate.net Tautomerization then leads to the formation of an enol, which acts as the nucleophile. researchgate.netyoutube.com The enol attacks another protonated carbonyl, and subsequent dehydration leads to the α,β-unsaturated ketone. libretexts.orgjove.com

This approach is particularly useful for the synthesis of various derivatives of α,β-unsaturated ketones. organicchemistrytutor.com For the synthesis of this compound itself via this method, acetophenone would react with formaldehyde under acidic conditions (e.g., H₃O⁺) followed by heating. chegg.com The acid protonates the formaldehyde, making it more susceptible to nucleophilic attack by the enol form of acetophenone. The resulting β-hydroxy ketone then dehydrates to form the final product. chegg.com

Wittig Reaction Strategies

The Wittig reaction is a powerful tool for the synthesis of alkenes from carbonyl compounds and is a viable method for preparing α,β-unsaturated ketones. lumenlearning.comlibretexts.org This reaction involves the use of a phosphonium (B103445) ylide, also known as a Wittig reagent. lumenlearning.commasterorganicchemistry.com

For the synthesis of this compound, a retrosynthetic analysis suggests two possible routes. doubtnut.com One approach involves the reaction of benzaldehyde (B42025) with the ylide derived from 2-propyltriphenylphosphonium halide. The other, more common approach, involves the reaction of a benzoyl-substituted ylide with a ketone. Specifically, α-bromoacetophenone can be reacted with triphenylphosphine (B44618) to form a phosphonium salt. Treatment of this salt with a base generates the corresponding ylide, which can then react with acetone (B3395972) to yield this compound. researchgate.nettandfonline.com The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate, which then collapses to form the desired alkene and triphenylphosphine oxide. libretexts.orgmasterorganicchemistry.com

Table 2: Comparison of Retrosynthetic Approaches for Wittig Synthesis

ApproachCarbonyl CompoundWittig Reagent
A Benzaldehyde(1-Methylethylidene)triphenylphosphorane
B Acetone(Phenylcarbonylmethylene)triphenylphosphorane

One-Pot Isomerization-Methylation via Palladium Catalysis

Palladium-catalyzed reactions offer modern and efficient alternatives for ketone synthesis. A one-pot isomerization-methylation of allylic alcohols provides a novel route to α-methyl ketones. bohrium.comresearchgate.net This methodology can be adapted for the synthesis of compounds like this compound. The process starts with an allylic alcohol, which undergoes palladium-catalyzed isomerization to the corresponding ketone. nih.govresearchgate.net This ketone can then be methylated in the same pot.

For instance, starting from an appropriate 1-aryl propenol, a palladium catalyst such as palladium(II) acetate (B1210297) facilitates both the isomerization to the corresponding enone and the subsequent methylation at the α-position using a methyl source like methanol. bohrium.com This approach is attractive due to its atom economy and the use of a commercially available catalyst. bohrium.comnih.gov

Tandem Cross-Dehydrogenative-Coupling/Elimination Reactions

Cross-dehydrogenative coupling (CDC) has emerged as a powerful strategy for forming carbon-carbon bonds directly from two C-H bonds, often under oxidative conditions. acs.orgacs.org This sustainable approach avoids the need for pre-functionalized starting materials. rsc.orgnih.gov

In the context of synthesizing α,β-unsaturated ketones, a tandem cross-dehydrogenative-coupling/elimination reaction can be employed. This would involve the coupling of a ketone with a suitable coupling partner, followed by an in-situ elimination reaction. For example, the palladium-catalyzed α-arylation of enones can be achieved using silyl (B83357) enol ethers, which directs the regioselectivity. acs.org Another approach involves the α,β-dehydrogenation of saturated ketones. Palladium(II) acetate-catalyzed dehydrogenation using molecular oxygen as the oxidant is an efficient and environmentally friendly method to produce enones from the corresponding saturated ketones. researchgate.net

Sonochemical Synthesis Techniques

Ultrasound irradiation has been demonstrated to be an effective green chemistry tool for promoting organic reactions, including the synthesis of chalcones and their derivatives. semanticscholar.orgconicet.gov.ar The application of ultrasound can significantly reduce reaction times and improve yields compared to conventional methods. mdpi.comekb.eg

The synthesis of this compound and its derivatives can be efficiently carried out using a Claisen-Schmidt condensation under ultrasonic irradiation. ekb.eg For example, the reaction of an appropriate acetophenone with an aldehyde in the presence of a base like sodium hydroxide can be accelerated by ultrasound. mdpi.comsemanticscholar.org This technique often allows for the reaction to be conducted at ambient temperature, leading to a simpler, faster, and more energy-efficient process. semanticscholar.orgekb.eg Studies have shown that this method can lead to quantitative yields of the desired product in short reaction times without the formation of significant by-products. mdpi.comresearchgate.net

Table 3: Comparison of Conventional vs. Sonochemical Synthesis of Chalcones

ParameterConventional MethodSonochemical Method
Reaction Time Prolonged mdpi.comresearchgate.netShort mdpi.comekb.eg
Energy Input HigherLower ekb.eg
Yield Often lowerOften higher ekb.eg
By-products More likelyMinimal researchgate.net

Precursor Chemistry and Intermediate Transformations

The construction of the target molecule relies on the strategic formation of its carbon skeleton and the introduction of the ketone and alkene functional groups. This section explores specific pathways starting from distinct precursors.

The synthesis of α,β-unsaturated ketones directly from carbon dioxide and organophosphorus reagents is not a widely documented or standard method in chemical literature. Organophosphorus compounds, such as phosphonium ylides used in the Wittig reaction, are fundamental for converting ketones and aldehydes into alkenes. Similarly, organophosphates are versatile substrates in various transformations, including cross-coupling reactions nih.gov. However, a direct, one-pot synthesis of this compound that utilizes carbon dioxide as a C1 building block in conjunction with an organophosphorus reagent to construct the three-carbon propenone backbone has not been prominently reported in a survey of available literature. Such a transformation would require novel catalytic systems capable of carboxylation and subsequent complex bond-forming cascades.

A more conventional and well-documented approach involves the transformation of a corresponding allylic alcohol. The direct precursor for this pathway is 2-methyl-1-phenyl-2-propen-1-ol (B1593524) nih.gov. The synthesis of the target ketone from this alcohol is achieved through an oxidation reaction.

The synthesis of the allylic alcohol precursor, 2-methyl-1-phenyl-2-propen-1-ol, can be accomplished via a Grignard reaction between benzaldehyde and an isopropenyl Grignard reagent (e.g., isopropenylmagnesium bromide).

Once the allylic alcohol is obtained, it can be oxidized to the desired α,β-unsaturated ketone. The challenge in this step is to achieve selective oxidation of the secondary alcohol without affecting the carbon-carbon double bond. Several methods are available for this chemoselective transformation:

Oxidation with Hydrogen Peroxide: Allylic alcohols can be chemoselectively oxidized to α,β-unsaturated carbonyl compounds using aqueous hydrogen peroxide in the presence of a catalyst like Platinum black. This method is advantageous as it operates under organic solvent-free conditions, making it an environmentally benign option rsc.org.

Dehydrogenation with Metal Carboxylates: A process involving the dehydrogenation of a secondary allylic alcohol in the presence of metal carboxylates (e.g., magnesium stearate, zinc 2-ethylhexanoate) can yield the corresponding α,β-unsaturated ketone google.com. This method can be performed in either batchwise or continuous modes.

The general transformation is illustrated below: Precursor: 2-methyl-1-phenyl-2-propen-1-ol Reaction: Oxidation Product: this compound

Optimization of Reaction Conditions and Yields

One of the most versatile methods for preparing α,β-unsaturated ketones is through the thermal elimination of a β-aminoketone, known as a Mannich base wikipedia.orgyoutube.com. The synthesis involves three main steps:

Mannich Condensation: Reaction of a ketone with an enolizable α-hydrogen (acetophenone), a non-enolizable aldehyde (formaldehyde), and a secondary amine (e.g., dimethylamine (B145610) hydrochloride).

Quaternization: The resulting Mannich base is treated with an alkylating agent, such as methyl iodide, to form a quaternary ammonium (B1175870) salt.

Elimination: The ammonium salt undergoes β-elimination upon treatment with a mild base to yield the α,β-unsaturated ketone youtube.com.

Optimization of this sequence is critical. The initial Mannich reaction's yield can be influenced by the solvent and the pH of the medium nih.gov. The elimination step is often the most critical for the final yield, requiring controlled temperature to avoid polymerization or side reactions.

Table 1: Optimization Parameters for Mannich Reaction Pathway

ParameterVariableEffect on Yield/PurityTypical Conditions
Mannich Condensation SolventAffects solubility of reactants and reaction rate.Ethanol, Isopropanol (B130326)
CatalystAcid catalysis (e.g., HCl) is typically required to generate the reactive iminium ion.Catalytic HCl
TemperatureRefluxing is common to drive the reaction to completion.50-80 °C
Elimination BaseA non-nucleophilic base is preferred to promote elimination over substitution.Sodium Bicarbonate, Triethylamine
TemperatureLower temperatures can prevent polymerization of the product.Room Temperature to 50 °C

Another primary method is the Friedel-Crafts acylation of benzene (B151609) with methacryloyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) rsc.org. This reaction directly forms the carbon skeleton and introduces the keto group.

Key optimization points include:

Catalyst Stoichiometry: More than one equivalent of AlCl₃ is often required because it complexes with both the acyl chloride and the resulting ketone product.

Solvent: An inert solvent such as dichloromethane (B109758) (DCM) or carbon disulfide (CS₂) is typically used.

Temperature: The reaction is often started at a low temperature (e.g., 0 °C) and allowed to warm to room temperature to control the initial exothermic reaction and prevent side-product formation youtube.com.

Table 2: Optimization Parameters for Friedel-Crafts Acylation

ParameterVariableEffect on Yield/PurityTypical Conditions
Catalyst Lewis Acid (e.g., AlCl₃)Activity and amount affect reaction rate and potential for side reactions.Aluminum Chloride, Ferric Chloride
StoichiometryMust be sufficient to activate the acyl chloride and coordinate with the product.1.1 - 2.5 equivalents
Solvent Inert SolventAffects reactant solubility and reaction temperature control.Dichloromethane, Carbon Disulfide, Nitrobenzene
Temperature Reaction TemperatureControls reaction rate and selectivity. Low temperature minimizes side reactions.0 °C to Room Temperature
Reactants PurityPurity of benzene and methacryloyl chloride is crucial to avoid unwanted byproducts.Anhydrous conditions

By carefully controlling these parameters, chemists can maximize the yield and purity of this compound, making the synthesis more efficient and scalable.

Chemical Reactivity and Mechanistic Investigations

Electrophilic and Nucleophilic Reactions

The electron-withdrawing nature of the carbonyl group significantly influences the reactivity of the carbon-carbon double bond, rendering it susceptible to attack by nucleophiles. Conversely, the double bond and the carbonyl oxygen possess lone pairs of electrons, allowing for reactions with electrophiles.

Oxidation Reactions (e.g., Epoxidation, Carboxylic Acid Formation)

Epoxidation: The carbon-carbon double bond in 2-methyl-1-phenylprop-2-en-1-one can undergo epoxidation to form an oxirane ring. Due to the electron-deficient nature of the alkene in this α,β-unsaturated ketone, nucleophilic epoxidizing agents such as hydrogen peroxide in the presence of a base are generally more effective than electrophilic reagents like meta-chloroperoxybenzoic acid (m-CPBA). The reaction is expected to yield 2-methyl-2-(phenyloxiran-2-yl)ethan-1-one. The general mechanism for nucleophilic epoxidation involves the attack of a hydroperoxide anion on the β-carbon of the unsaturated system.

Carboxylic Acid Formation: Vigorous oxidation of this compound can lead to the cleavage of the molecule and the formation of carboxylic acids. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) under harsh conditions (e.g., heat, strong acid or base) can cleave the double bond and also oxidize the benzoyl group. Depending on the reaction conditions, the expected major product from the cleavage of the phenyl ketone moiety would be benzoic acid.

Reduction Reactions (e.g., Saturated Ketone, Alcohol Formation)

The reduction of this compound can be tailored to yield different products by selecting appropriate reducing agents and reaction conditions.

Saturated Ketone Formation: Selective reduction of the carbon-carbon double bond while leaving the carbonyl group intact yields the saturated ketone, 2-methyl-1-phenyl-1-propanone. This can be achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) under controlled conditions.

Alcohol Formation: The carbonyl group can be reduced to a hydroxyl group to form the corresponding alcohol.

Unsaturated Alcohol: The use of mild reducing agents like sodium borohydride (B1222165) (NaBH₄) typically results in the selective reduction of the carbonyl group, preserving the double bond and yielding the unsaturated alcohol, 2-methyl-1-phenylprop-2-en-1-ol. chegg.com This is a 1,2-reduction product.

Saturated Alcohol: Stronger reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both the carbonyl group and the carbon-carbon double bond, leading to the formation of the saturated alcohol, 2-methyl-1-phenyl-1-propanol. A patented method describes the reduction of the related saturated ketone, isobutyrophenone, to 2-methyl-1-phenyl-1-propanol using high-pressure hydrogen with a noble metal catalyst. google.com

ReactantReagent and ConditionsProductReference
2-Methyl-1-phenylpropan-1-oneReducing agent (e.g., NaBH₄)2-Methyl-1-phenylpropan-1-ol chegg.com
IsobutyrophenoneH₂, Noble metal catalyst, high pressure2-Methyl-1-phenyl-1-propanol google.com

Nucleophilic Substitution Reactions

Direct nucleophilic substitution at the sp²-hybridized carbonyl carbon of this compound is not a typical reaction pathway. Instead, the compound readily undergoes nucleophilic conjugate addition, as detailed in the following section. The term "substitution" in this context is more accurately described as an addition-elimination sequence, which is a key feature of Michael reactions.

Michael Addition-Elimination Reactions

As an α,β-unsaturated ketone, this compound is an excellent Michael acceptor. It reacts with a wide range of nucleophiles in a conjugate addition (1,4-addition) fashion. masterorganicchemistry.comyoutube.comjoechem.io In this reaction, the nucleophile adds to the β-carbon of the alkene, and the resulting enolate intermediate is then protonated.

The general mechanism involves the attack of a nucleophile on the β-carbon, leading to the formation of a resonance-stabilized enolate. This is followed by protonation of the enolate at the α-carbon to give the final product.

Common nucleophiles (Michael donors) for this reaction include:

Enolates derived from ketones, esters, and malonates.

Organocuprates (Gilman reagents).

Amines.

Thiols.

If the nucleophile contains a suitable leaving group, a subsequent elimination reaction can occur, leading to a formal substitution product. However, for many common Michael additions to this compound, the reaction stops at the addition stage.

Catalytic Transformations

The presence of multiple reactive sites in this compound allows for a variety of catalytic transformations, leading to the formation of complex molecular architectures.

Nickel-Catalyzed Reactions (e.g., Oxidative Cyclization with Ethylene)

Research by Ogoshi and colleagues has demonstrated that this compound (referred to as 1b in their study) undergoes a nickel-catalyzed reaction with ethylene (B1197577). researchgate.netosaka-u.ac.jp In the presence of a catalytic amount of Ni(cod)₂ (bis(1,5-cyclooctadiene)nickel(0)) and PCy₃ (tricyclohexylphosphine), 1b reacts selectively with two molecules of ethylene. This reaction proceeds via an oxidative cyclization of the enone and one molecule of ethylene with the nickel(0) catalyst.

The reaction of this compound with ethylene yields a mixture of two main products, 2b and 3b . The proposed mechanism involves the formation of a nickelacycle intermediate. researchgate.netosaka-u.ac.jp

ReactantCatalyst SystemCo-reactantProductsReference
This compound (1b )Ni(cod)₂ / PCy₃EthyleneMixture of 2b and 3b researchgate.netosaka-u.ac.jp

This catalytic transformation highlights the ability of nickel complexes to mediate complex carbon-carbon bond-forming reactions involving enones and simple alkenes, opening avenues for the synthesis of more elaborate structures.

Mechanistic Studies and Reaction Pathways

The "borrowing hydrogen" concept describes a process where a catalyst temporarily abstracts hydrogen from a substrate (typically an alcohol) to form a more reactive intermediate (an aldehyde or ketone), which then reacts further before the hydrogen is returned in a final reduction step. acs.orgnih.gov This methodology allows alcohols to be used as alkylating agents, with water as the only byproduct. nih.gov

This pathway is relevant to the reactions of chalcones and related α,β-unsaturated ketones. For instance, the C-C bond-forming reaction between an acetophenone (B1666503) and a benzyl (B1604629) alcohol to produce a dihydrochalcone (B1670589) can proceed via a borrowing hydrogen mechanism. acs.org The catalyst, which can be based on metals like nickel, osmium, or copper, first oxidizes the benzyl alcohol to benzaldehyde (B42025). acs.org The benzaldehyde then undergoes a condensation reaction with the acetophenone to form a chalcone (B49325) intermediate. Finally, the catalyst, which holds the "borrowed" hydrogen, reduces the double bond of the chalcone to yield the saturated dihydrochalcone product. acs.org

Similarly, the asymmetric transfer hydrogenation of chalcones to produce chiral 1,3-diarylpropan-1-ols often follows a related pathway. nih.gov Using a ruthenium(II) precatalyst and sodium formate (B1220265) as a hydrogen source in water, the reaction first selectively reduces the C=C double bond (1,4-reduction) to form the corresponding dihydrochalcone, which is then reduced at the carbonyl group to give the final alcohol product. nih.gov

Deuterium (B1214612) labelling is a powerful technique for elucidating reaction mechanisms and studying the metabolic fate of molecules. mdpi.com In the context of this compound and related chalcones, deuterium labelling has been used to create analogues with potentially improved metabolic stability. mdpi.comnih.gov

A continuous-flow method has been developed for the selective deuteration of the C≡C triple bond of 1,3-diphenylalkynones to synthesize deuterium-labeled chalcones. nih.govmdpi.com In this process, deuterium gas (D₂) is generated in situ from D₂O, which then adds across the triple bond in the presence of a catalyst. mdpi.comresearchgate.net This method provides high control and avoids the handling of flammable D₂ gas. mdpi.com The initial product of this syn-addition is the (Z)-deuterated chalcone, which typically isomerizes to the more stable (E)-isomer upon purification. mdpi.com

Table 2: Deuteration of an Alkynone Precursor in a Continuous-Flow System mdpi.com

Entry Catalyst Temperature (°C) Pressure (bar) Conversion (%) Selectivity for Deuterated Chalcone (%)
1 10% Pd/C 25 1 (D₂) 100 85
2 10% Pd/C 50 1 (D₂) 100 79
3 Raney Ni 25 1 (D₂) 100 87

These studies demonstrate that the α and β positions of the enone core can be selectively labeled. Such labeled compounds are invaluable for kinetic isotope effect studies to determine rate-determining steps and for tracking the movement of atoms through a reaction sequence.

Understanding the reaction kinetics and transition states of reactions involving this compound is crucial for optimizing reaction conditions and controlling product selectivity. The reactivity of α,β-unsaturated ketones is governed by the electrophilicity of both the carbonyl carbon and the β-carbon. wikipedia.org

Kinetic studies on the atmospheric oxidation of related α,β-unsaturated ketones by OH radicals have been performed using relative rate methods. copernicus.orgcopernicus.org In these experiments, the decay of the ketone is monitored relative to reference compounds with known reaction rates. For example, the rate coefficient for the reaction of OH radicals with 3-methyl-3-penten-2-one (B7765926) was determined to be (6.5 ± 1.2) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. copernicus.org Such studies provide fundamental data on the reactivity of the C=C double bond.

Transition state analysis, often aided by computational chemistry, provides insight into the geometry and energy of the highest-energy point along the reaction coordinate. For reactions of α,β-unsaturated ketones, such as Michael additions, the transition state involves the approach of the nucleophile to the β-carbon. mdpi.com For palladium-catalyzed arylations, DFT calculations have been used to investigate the transition states of the key steps, such as reductive elimination, revealing how ligand sterics control regioselectivity. researchgate.net In a one-pot synthesis of α,β-unsaturated ketones involving the dehydrogenation of saturated ketones, the efficiency was attributed to a five-membered transition state that facilitates intramolecular proton abstraction. organic-chemistry.org These analyses are critical for rational catalyst design and for understanding the origins of stereoselectivity in asymmetric reactions. researchgate.net

Derivatives and Analogues of 2 Methyl 1 Phenylprop 2 En 1 One

Synthesis of Substituted Chalcones and α-Methylchalcones

The primary method for synthesizing α-methylchalcones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of a substituted propiophenone (B1677668) with a substituted benzaldehyde (B42025). mdpi.com Variations in catalysts, solvents, and reaction conditions have been explored to optimize yields and facilitate the synthesis of a wide array of derivatives.

Halogenated Derivatives (e.g., 4-chlorophenyl, bromo-hydroxyphenyl)

The introduction of halogens, such as chlorine and bromine, onto the aromatic rings of α-methylchalcones has been a common strategy to modulate their biological and chemical properties. For instance, (2E)-1-(4-bromophenyl)-3-(1-methyl-1H-indol-3-yl)prop-2-en-1-one has been synthesized via a Claisen-Schmidt condensation of 1-methylindole-3-carboxaldehyde and 4-bromoacetophenone under ball milling conditions. researchgate.netsemanticscholar.org This mechanochemical approach offers advantages such as shorter reaction times and reduced solvent usage compared to conventional methods. researchgate.netsemanticscholar.org

The synthesis of other halogenated derivatives, such as those containing a 4-chlorophenyl group, has also been reported. nih.gov For example, 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid, a metabolite of fenofibrate, has been synthesized through multiple routes. nih.gov Additionally, the synthesis of chalcones with bromo and hydroxy substitutions on the phenyl rings has been explored to investigate their potential biological activities.

Compound NameReactantsSynthesis MethodReference
(2E)-1-(4-bromophenyl)-3-(1-methyl-1H-indol-3-yl)prop-2-en-1-one1-methylindole-3-carboxaldehyde, 4-bromoacetophenoneClaisen-Schmidt condensation (ball milling) researchgate.netsemanticscholar.org
2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acidFenofibrate (as starting material for a metabolite)Multi-step synthesis nih.gov

Alkoxy and Hydroxy Derivatives (e.g., methoxyphenyl, hydroxyphenyl, dimethoxyphenyl)

The presence of alkoxy (e.g., methoxy) and hydroxy groups on the aromatic rings significantly influences the properties of α-methylchalcones. The synthesis of these derivatives is typically achieved through the Claisen-Schmidt condensation using appropriately substituted acetophenones and benzaldehydes.

For example, (E)-1-(3,4-dimethoxyphenyl)-2-methyl-3-phenylprop-2-en-1-one was synthesized by the condensation of 3,4-dimethoxypropiophenone and benzaldehyde in the presence of aqueous sodium hydroxide (B78521). mdpi.com This reaction, however, proceeds slowly, often requiring several days at room temperature. mdpi.com Similarly, 1-(3,4-dimethoxyphenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one has been synthesized and characterized. psu.edu

The synthesis of various methoxyphenyl and hydroxyphenyl chalcones has been extensively studied. mdpi.comnih.gov For instance, 3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one was synthesized by condensing 4-fluorobenzaldehyde (B137897) with 1-(4-methoxyphenyl)ethanone. nih.gov The synthesis of 2-hydroxyphenyl chalcones often involves the reaction of a 2-hydroxyacetophenone (B1195853) with an aromatic aldehyde in the presence of a strong base like sodium hydroxide. mdpi.com

Compound NameReactantsSynthesis MethodReference
(E)-1-(3,4-dimethoxyphenyl)-2-methyl-3-phenylprop-2-en-1-one3,4-dimethoxypropiophenone, BenzaldehydeBase-catalyzed aldol (B89426) condensation mdpi.com
1-(3,4-dimethoxyphenyl)-3-(3-hydroxyphenyl)prop-2-en-1-oneNot specifiedNot specified psu.edu
3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one4-fluorobenzaldehyde, 1-(4-methoxyphenyl)ethanoneCondensation with potassium hydroxide nih.gov
2-Hydroxyphenyl chalcones2-hydroxyacetophenone, Aromatic aldehydeCondensation with sodium hydroxide mdpi.com
3-(2,5-dimethoxyphenyl)-1-(naphthalen-2-yl)prop-2-en-1-oneNot specifiedNot specified eurjchem.com

Heterocyclic Derivatives (e.g., Furan-2-yl, Indolyl, Thiadiazole-containing)

Incorporating heterocyclic rings into the chalcone (B49325) framework is a prominent strategy for developing novel compounds with unique properties.

Furan-2-yl derivatives can be synthesized from furan-containing starting materials. For example, 2-((furan-2-yl)methylene)-1-phenylhydrazone is prepared through the condensation of furfural (B47365) with phenylhydrazine. usu.ac.id

Indolyl chalcones are synthesized via the Claisen-Schmidt condensation of an indole (B1671886) carboxaldehyde with a substituted acetophenone (B1666503). researchgate.netsemanticscholar.org A mechanochemical approach using a high-energy ball mill has been shown to be an efficient and environmentally friendly method for this synthesis. researchgate.netsemanticscholar.org

Thiadiazole-containing chalcones represent another important class of derivatives. Their synthesis often involves multi-step procedures. For example, chalcone derivatives containing a 1,3,4-thiadiazole (B1197879) moiety have been synthesized and their antifungal activities evaluated. nih.gov The synthesis can involve creating the thiadiazole ring from precursors like thiosemicarbazide (B42300) and then coupling it to a chalcone-like structure. nih.govajprd.com

Compound NameReactantsSynthesis MethodReference
2-((furan-2-yl)methylene)-1-phenylhydrazoneFurfural, PhenylhydrazineCondensation usu.ac.id
Indolyl chalconesIndole carboxaldehyde, Substituted acetophenoneClaisen-Schmidt condensation (mechanochemical) researchgate.netsemanticscholar.org
1,3,4-Thiadiazole-containing chalconesThiosemicarbazide (precursor)Multi-step synthesis nih.govnih.gov

Sulfonyl Derivatives (e.g., Methylsulfonylphenyl)

The introduction of a sulfonyl group, such as a methylsulfonylphenyl moiety, can significantly alter the electronic properties and biological activity of chalcones. The synthesis of (E)-3-aryl-1-(4-(methylsulfonyl)phenyl)prop-2-en-1-one derivatives has been reported. researchgate.net These compounds can be prepared from the corresponding 1-(4-(methylsulfonyl)phenyl)-3-aryl-3-(phenylsulfonyl)propan-1-one precursors. researchgate.net The synthesis of related sulfone-containing imidazoles, such as 2-(methylsulfonyl)-5-(4-(methylsulfonyl) phenyl)-4-phenyl-1H-imidazole, has also been described, starting from 4-methylthioacetophenone. nih.govgoogle.com

Amino-Substituted and Enaminone Analogues

Amino-substituted chalcones and their enaminone analogues are another important class of derivatives with diverse applications. The synthesis of N-substituted α-amino esters, which can be precursors to amino-substituted compounds, has been achieved through enzymatic reductive amination of α-ketoesters. nih.gov

Enaminones, which are β-amino-α,β-unsaturated ketones, can be synthesized through various methods, including the reaction of dicarbonyl compounds with amines or the amination of α,β-unsaturated carbonyl derivatives. nih.govorganic-chemistry.org For example, novel N-arylpyrazole-containing enaminones have been synthesized as key intermediates for the preparation of other heterocyclic systems. nih.gov The synthesis of enaminones based on a benzo[d]imidazole scaffold has also been reported. mdpi.com

Structure-Activity Relationship Studies of Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how chemical modifications to the 2-methyl-1-phenylprop-2-en-1-one scaffold influence its biological activity.

Research has shown that the introduction of an α-methyl group can enhance the inhibitory effects of chalcones on certain cancer cell lines. mdpi.com Furthermore, the nature and position of substituents on the aromatic rings play a significant role. For instance, in a series of α-methylchalcone derivatives, a compound bearing 3,4-dichloro and 3,4-dimethoxy substitutions exhibited potent inhibitory effects against cervical cancer cells. nih.gov

In the case of indolyl chalcones, derivatives with methoxy (B1213986) groups, such as 3,4,5-trimethoxyphenyl and 2,5-dimethoxyphenyl substitutions, have demonstrated considerable cytotoxicity against colon cancer cell lines. researchgate.netsemanticscholar.org SAR studies on thiadiazole-containing chalcones have indicated that certain substitution patterns lead to superior antifungal activity compared to commercial fungicides. nih.gov For example, one derivative, D4, showed significantly better efficacy against Phomopsis sp than azoxystrobin (B1666510) and fluopyram. nih.gov

The antiproliferative activity of indole-chalcone derivatives has been linked to their ability to inhibit tubulin polymerization by binding to the colchicine (B1669291) site. nih.gov This highlights how specific structural features can dictate the mechanism of action. Studies on hydroxyphenyl-based compounds have shown that certain hydrophobic ortho-substituents on the aroyl moiety can lead to potent inhibition of tyrosinase, an enzyme involved in melanin (B1238610) production. nih.govresearchgate.net

Synthetic Strategies for Functionalized Derivatives

The synthesis of functionalized derivatives of this compound is crucial for exploring their chemical properties and potential applications. Various synthetic methodologies can be employed to introduce a wide range of functional groups onto both the aromatic ring and the α,β-unsaturated ketone core. These strategies often involve multi-step sequences, beginning with the synthesis of functionalized precursors.

A primary approach to obtaining derivatives with substituents on the phenyl ring is to start with an appropriately substituted acetophenone. These precursors can then be elaborated into the target α,β-unsaturated ketone structure.

One of the most versatile and widely used methods for the synthesis of α,β-unsaturated ketones, including derivatives of this compound, is the Mannich reaction . organicreactions.orgthermofisher.com This reaction involves the aminoalkylation of a carbon acid, in this case, a substituted acetophenone, with formaldehyde (B43269) and a secondary amine, typically dimethylamine (B145610), to form a Mannich base (a β-amino ketone). thermofisher.comyoutube.com Subsequent thermal elimination of the amine from the Mannich base yields the desired α,β-unsaturated ketone. The use of a substituted acetophenone as the starting material allows for the introduction of various functional groups onto the phenyl ring.

Another cornerstone in the synthesis of this class of compounds is the Claisen-Schmidt condensation . jchemrev.comwikipedia.org This reaction facilitates the formation of chalcones and their analogues through the base- or acid-catalyzed condensation of a ketone with an aromatic aldehyde. jchemrev.comnih.gov For the synthesis of this compound derivatives, a substituted acetophenone can be condensed with formaldehyde. However, a more controlled approach involves reacting a substituted acetophenone with an Eschenmoser's salt analogue or by forming a Mannich base that is subsequently eliminated, as direct condensation with formaldehyde can be challenging to control. By selecting acetophenones with desired substituents on the aromatic ring, a diverse library of derivatives can be prepared. The reaction conditions for Claisen-Schmidt condensations can be varied, with common bases including sodium hydroxide and potassium hydroxide, and a range of solvents being employed. jchemrev.com

The synthesis of the necessary substituted acetophenone precursors can be achieved through methods such as the Friedel-Crafts acylation . organic-chemistry.orgmasterorganicchemistry.com This electrophilic aromatic substitution reaction involves the acylation of a substituted benzene (B151609) ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride. libretexts.org This allows for the introduction of an acetyl group onto a pre-functionalized aromatic ring, which can then be used in subsequent reactions like the Mannich or Claisen-Schmidt reactions to build the final this compound derivative.

The following table provides an overview of these synthetic strategies:

Synthetic Strategy Description Key Reactants Resulting Intermediate/Product
Mannich Reaction Condensation of a substituted acetophenone with formaldehyde and a secondary amine, followed by elimination. organicreactions.orgthermofisher.comSubstituted acetophenone, formaldehyde, secondary amine (e.g., dimethylamine). youtube.comSubstituted β-amino ketone (Mannich base), which eliminates to the final product.
Claisen-Schmidt Condensation Base- or acid-catalyzed condensation of a substituted acetophenone with a suitable aldehyde equivalent. jchemrev.comwikipedia.orgSubstituted acetophenone, formaldehyde or its equivalent.Substituted this compound.
Friedel-Crafts Acylation Electrophilic aromatic substitution to prepare substituted acetophenone precursors. organic-chemistry.orgmasterorganicchemistry.comSubstituted benzene, acyl halide (e.g., acetyl chloride), Lewis acid (e.g., AlCl₃). libretexts.orgSubstituted acetophenone.

These synthetic routes offer a high degree of flexibility, allowing for the systematic modification of the this compound scaffold. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.

Polymerization Studies of 2 Methyl 1 Phenylprop 2 En 1 One

Homopolymerization Characteristics

Direct, comprehensive studies on the homopolymerization of 2-Methyl-1-phenylprop-2-en-1-one are not extensively documented in publicly available literature. However, its structural similarity to α-methylstyrene allows for well-founded inferences regarding its polymerization behavior. The α-methyl group introduces significant steric hindrance, which is known to have a profound impact on polymerization, most notably by lowering the ceiling temperature (Tc). The ceiling temperature is the threshold temperature above which the rate of depolymerization exceeds the rate of polymerization, preventing the formation of high molecular weight polymer.

For instance, the cationic polymerization of α-methylstyrene has been successfully achieved at low temperatures. orientjchem.org It is reasonable to expect that this compound would also be amenable to cationic polymerization under similar conditions, likely requiring a suitable Lewis acid or protonic acid initiator. The resulting polymer, poly(this compound), would be expected to exhibit a glass transition temperature (Tg) influenced by the rigidity of the backbone and the bulky phenyl ketone side groups. For comparison, poly(α-methylstyrene) has a glass transition temperature in the range of 150-175°C. orientjchem.org

Table 1: Expected Homopolymerization Characteristics of this compound Based on Analogy with α-Methylstyrene
CharacteristicExpected Behavior for this compoundReference Analogue (α-Methylstyrene)
Polymerization MethodLikely to undergo cationic polymerization at low temperatures. Radical polymerization may be less efficient due to steric hindrance.Successfully polymerized via cationic methods. orientjchem.org
Ceiling Temperature (Tc)Expected to have a relatively low ceiling temperature.Low Tc, limiting polymerization at higher temperatures.
Glass Transition Temperature (Tg)Expected to be relatively high, likely in the range of 150-180°C.~170°C orientjchem.org

Copolymerization with Other Monomers

Copolymerization represents a versatile strategy to tailor the properties of polymers. The incorporation of this compound into copolymers with other vinyl monomers can impart specific functionalities, such as altered thermal stability and photochemical reactivity.

The synthesis of copolymers involving this compound can be achieved through various polymerization techniques, with the choice of method depending on the comonomer. For instance, copolymerization with common monomers like styrene (B11656) and methyl methacrylate (B99206) (MMA) could proceed via free-radical polymerization. The resulting copolymer composition would be dictated by the monomer feed ratio and the monomer reactivity ratios (r1 and r2).

The characterization of these copolymers would involve a suite of analytical techniques. Fourier-transform infrared (FTIR) spectroscopy would be instrumental in confirming the incorporation of both monomers by identifying characteristic absorption bands, such as the carbonyl stretch from this compound and ester or aromatic signals from the comonomer. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) would provide detailed structural information and allow for the determination of the copolymer composition.

The concept of monomer reactivity ratios is crucial in predicting copolymer composition. For the copolymerization of styrene (M1) and methyl methacrylate (M2), the reactivity ratios are approximately r1 = 0.52 and r2 = 0.46. nih.govrdd.edu.iq This indicates a tendency towards random incorporation of both monomers. Given the structural similarities, it is plausible that the copolymerization of this compound with these monomers would also result in random copolymers.

Table 2: Monomer Reactivity Ratios for Styrene and Methyl Methacrylate Copolymerization
Monomer 1 (M1)Monomer 2 (M2)r1r2r1 * r2Copolymer Type
StyreneMethyl Methacrylate0.520.460.24Random

Photochemistry of Polymers and Copolymers

The presence of a phenyl ketone group in the polymer structure makes it inherently photoactive. This chromophore can absorb UV radiation, leading to a variety of photochemical processes, including photolysis and photodegradation.

Upon absorption of UV light, the carbonyl group in the poly(this compound) homopolymer or its copolymers can be excited to a singlet state, which can then undergo intersystem crossing to a more stable triplet state. The subsequent reactions of this triplet state are key to the photodegradation of the polymer.

The primary photodegradation pathways for polymers containing carbonyl groups are the Norrish Type I and Norrish Type II reactions. dtic.mil

Norrish Type I: This reaction involves the cleavage of the bond between the carbonyl group and the adjacent carbon atom in the polymer backbone. This process generates macroradicals that can lead to chain scission, reducing the polymer's molecular weight and leading to a loss of mechanical properties.

Norrish Type II: This pathway involves intramolecular hydrogen abstraction by the excited carbonyl group from a γ-hydrogen atom on the polymer chain. This leads to the formation of a biradical intermediate, which can then undergo cleavage of the main chain.

In the case of poly(this compound), the presence of the phenyl group can also influence the photodegradation process. Photo-oxidation of similar polymers like polystyrene and poly(α-methylstyrene) is known to produce aromatic ketones as photoproducts. researchgate.net The photodegradation of poly(α-methylstyrene) has been shown to involve chain scission and photo-oxidation processes. researchgate.net

Laser flash photolysis is a powerful technique for studying the transient species involved in photochemical reactions. For polymers containing aromatic ketone moieties, this technique can provide valuable information about the properties and reactivity of the excited triplet states and any subsequent radical intermediates.

Studies on aromatic ketones have shown that laser flash photolysis can be used to observe the transient absorption spectra of their triplet states. tandfonline.comrsc.org The lifetimes of these triplet states can be measured, and their quenching by various molecules can be investigated. acs.org For a polymer like poly(this compound), laser flash photolysis could be used to directly observe the excited triplet state of the phenyl ketone chromophore and to study its reactions, such as hydrogen abstraction from the polymer backbone or from other molecules present in the system. The technique could also be used to detect the formation of any radical intermediates, providing direct evidence for the operation of Norrish Type I or Type II mechanisms. Studies on trialkylphenyl ketones have successfully characterized triplet states and photoenol intermediates using this technique. canada.cacdnsciencepub.com

Advanced Spectroscopic and Analytical Characterization Methodologies

Vibrational Spectroscopy

Vibrational spectroscopy is a cornerstone for identifying the functional groups within a molecule through the analysis of its vibrational modes.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy of 2-Methyl-1-phenylprop-2-en-1-one reveals characteristic absorption bands that correspond to its specific functional groups. The most prominent feature is the strong absorption band associated with the carbonyl (C=O) group of the α,β-unsaturated ketone, which is a defining characteristic of this molecule's structure. Additionally, the spectrum displays bands indicating the presence of the phenyl group and the vinylidene C=CH2 group.

Key vibrational frequencies observed in the IR spectrum provide a molecular fingerprint. The stretching vibration of the carbonyl group is a particularly strong indicator. The presence of aromatic C-H bonds and the double bond of the propenyl group are also confirmed by their characteristic absorption peaks.

Table 1: Infrared (IR) Spectroscopy Data

Functional Group Vibration Type Wavenumber (cm⁻¹)
C=O (Ketone) Stretching ~1680
C=C (Alkene) Stretching ~1638
C-H (Aromatic) Stretching ~3008
C-H (Methyl) Rocking 917-1009

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of this compound, providing precise information about the hydrogen and carbon atomic environments.

Proton (¹H) NMR for Structural Elucidation

Proton (¹H) NMR spectroscopy provides detailed information about the structure of this compound by analyzing the chemical environment of its hydrogen atoms. rsc.orgpdx.educhemicalbook.comdocbrown.info The spectrum, typically recorded in a deuterated solvent like chloroform-d (B32938) (CDCl₃), reveals distinct signals for the aromatic protons of the phenyl group, the methine proton, and the methyl protons. rsc.orgdocbrown.inforsc.org

The aromatic protons typically appear as multiplets in the downfield region of the spectrum, a result of the deshielding effect of the benzene (B151609) ring's electron cloud. rsc.org The methine proton shows a characteristic multiplet due to spin-spin coupling with the adjacent methyl protons. rsc.org The six equivalent methyl protons give rise to a doublet, confirming their attachment to a carbon atom that is also bonded to a single proton. rsc.org The integration of these signals provides a quantitative measure of the number of protons in each unique chemical environment.

Table 2: Proton (¹H) NMR Data

Protons Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic (2H) 7.96 Doublet 7.6
Aromatic (1H) 7.55 Triplet 7.2
Aromatic (2H) 7.46 Triplet 7.2
Methine (1H) 3.56 Multiplet -
Methyl (6H) 1.22 Doublet 6.8

Carbon (¹³C) NMR for Carbon Framework Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton of this compound. rsc.orgpdx.educhemicalbook.com The spectrum displays distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon, the carbons of the phenyl ring, the olefinic carbons, the methine carbon, and the methyl carbons. rsc.orgdocbrown.info

The carbonyl carbon is characteristically found at the low-field end of the spectrum due to the strong deshielding effect of the double-bonded oxygen atom. rsc.org The carbons of the phenyl group appear in the aromatic region, with their specific chemical shifts influenced by their position on the ring. rsc.org The olefinic carbons of the propenyl group also have distinct chemical shifts. The methine and methyl carbons are observed in the upfield region of the spectrum. rsc.org

Table 3: Carbon (¹³C) NMR Data

Carbon Chemical Shift (δ, ppm)
C=O 204.5
Aromatic (C) 136.2
Aromatic (CH) 132.8
Aromatic (CH) 128.6
Aromatic (CH) 128.3
Methine (CH) 35.4
Methyl (CH₃) 19.2

Advanced NMR Techniques for Stereochemistry and Dynamics

While standard ¹H and ¹³C NMR are powerful, advanced NMR techniques can offer deeper insights into the stereochemistry and dynamic processes of molecules like this compound. rsc.org Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the spatial proximity of protons, which is crucial for confirming stereochemical assignments. Furthermore, variable temperature NMR studies can provide information on conformational dynamics, such as the rotation around single bonds.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio of its ions. nist.govnist.gov For this compound, mass spectrometry confirms its molecular weight of 146.19 g/mol . nist.gov The mass spectrum will show a molecular ion peak (M+) corresponding to this mass. Additionally, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this compound would likely involve the loss of the methyl groups, the carbonyl group, and cleavage of the bond between the carbonyl carbon and the phenyl ring, leading to characteristic fragment ions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of the elemental composition of this compound. This technique provides a highly accurate mass measurement of the parent ion, allowing for the determination of its exact mass. The molecular formula of this compound is C₁₀H₁₀O nist.gov.

HRMS analysis would be utilized to experimentally verify the calculated monoisotopic mass of the compound, which is 146.0732 g/mol . The high resolution of the instrument distinguishes the target ion from other ions that may have the same nominal mass but different elemental formulas, thereby providing definitive evidence of the compound's chemical composition.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used for the separation and identification of volatile and semi-volatile compounds. In the analysis of this compound, the gas chromatograph separates the compound from any impurities, and the mass spectrometer provides detailed structural information through its characteristic fragmentation pattern upon electron ionization mdpi.com.

The mass spectrum of this compound (also known as 2-Propen-1-one, 2-methyl-1-phenyl-) shows a distinct molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 146, corresponding to its molecular weight nist.gov. Key fragmentation patterns for carbonyl compounds include alpha-cleavage, the breaking of the bond adjacent to the carbonyl group researchgate.net. For this compound, this results in significant fragment ions. The most prominent fragment is typically the benzoyl cation ([C₆H₅CO]⁺) at m/z 105, formed by the loss of a methylpropenyl radical. Another significant peak is observed at m/z 77, corresponding to the phenyl cation ([C₆H₅]⁺), resulting from the loss of a carbonyl group from the benzoyl cation bris.ac.uk.

Table 1: Key GC-MS Fragmentation Data for this compound

m/zProposed Fragment Ion
146[C₁₀H₁₀O]⁺ (Molecular Ion)
105[C₆H₅CO]⁺ (Benzoyl cation)
77[C₆H₅]⁺ (Phenyl cation)

This interactive table summarizes the main fragments observed in the mass spectrum, aiding in the structural confirmation of the compound.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state.

Single Crystal X-ray Diffraction for Solid-State Structure Elucidation

A single crystal X-ray diffraction analysis would precisely determine bond lengths, bond angles, and torsion angles. For instance, in related enaminone structures, the C=O and C=C bond lengths are well-defined, and the planarity of the enone system can be assessed researchgate.net. The phenyl rings are generally found to be twisted relative to the plane of the enone moiety researchgate.netnih.gov. The analysis would also reveal intermolecular interactions, such as C-H···O hydrogen bonds or π-π stacking, which govern the molecular packing in the crystal lattice researchgate.netresearchgate.net.

Table 2: Example Crystallographic Data for a Related Heterocyclic Compound

ParameterValue
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)7.8975(2)
b (Å)11.6546(4)
c (Å)11.0648(3)
β (°)105.212(2)
Volume (ų)982.74(5)
Z4

This interactive table shows typical crystallographic parameters that would be obtained from a single crystal X-ray diffraction study, based on data for a related compound wikipedia.org.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is employed to investigate the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light.

Monitoring Photochromic Behavior and Electronic Transitions

Chalcones and their derivatives, including α-methylated chalcones, are known to exhibit photochromic behavior, meaning they can undergo reversible photoisomerization between their E and Z isomers upon irradiation with light pearson.com. UV-Vis spectroscopy is the primary technique for monitoring these transformations. The E isomer of a chalcone (B49325) typically has a strong absorption band at a longer wavelength corresponding to a π → π* transition of the conjugated system. Upon irradiation, this absorption decreases as the Z isomer is formed, which has a different absorption maximum.

For this compound, an α,β-unsaturated ketone, two main electronic transitions are expected: a high-intensity π → π* transition and a lower-intensity n → π* transition nih.gov. The π → π* transition involves the promotion of an electron from a π bonding orbital to a π* antibonding orbital of the conjugated benzoyl-propenyl system. The n → π* transition involves the promotion of a non-bonding electron from the carbonyl oxygen to a π* antibonding orbital. The π → π* transition is expected to be intense and occur in the UV region, while the "forbidden" n → π* transition would be weaker and appear at a longer wavelength libretexts.org. For example, related β-enaminones show calculated absorption bands around 327 nm, assigned to the HOMO→LUMO (π-π*) transition researchgate.net.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for this purpose. A reversed-phase HPLC method would likely be effective, utilizing a nonpolar stationary phase (such as C18-silica) and a polar mobile phase. For instance, a mobile phase consisting of a mixture of acetonitrile (B52724) and water or a buffer could be used to achieve separation oregonstate.edu. Purity assessment is performed by integrating the peak area of the target compound and comparing it to the total area of all peaks in the chromatogram.

Thin-Layer Chromatography (TLC) offers a rapid and cost-effective method for monitoring reaction progress and assessing purity libretexts.org. For an α,β-unsaturated ketone like this compound, a silica (B1680970) gel plate would serve as the stationary phase. A mobile phase of intermediate polarity, such as a mixture of hexane (B92381) and ethyl acetate (B1210297), would be used to develop the plate. The compound spot can be visualized under UV light due to its conjugated system. The purity can be gauged by the presence of a single spot; the appearance of multiple spots would indicate the presence of impurities.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is an indispensable tool for the real-time monitoring of chemical reactions involving this compound. rsc.org Its simplicity and speed allow chemists to quickly assess the consumption of starting materials and the formation of the desired product. rsc.org

In a typical application, the reaction progress is monitored by TLC on silica gel plates (Merck 60 F254). rsc.org Visualization of the spots can be achieved under UV light (254 nm) or by using chemical staining agents like a basic solution of potassium permanganate (B83412), bromocresol green, or an acidic solution of ceric molybdate, followed by heating. rsc.org This technique was employed in an iron-catalyzed hydroalkylation reaction of α,β-unsaturated ketones, where the complete consumption of the starting material was observed over 8-12 hours. rsc.org Analytical TLC has also been carried out using aluminum plates coated with silica (Kieselgel 60 F254), with visualization under UV light and subsequent staining with a 1% aqueous potassium permanganate solution. cardiff.ac.uk

ParameterDescriptionSource(s)
Stationary Phase Silica gel plates (Merck 60 F254 or Kieselgel 60 F254 on aluminum) rsc.orgcardiff.ac.uk
Visualization UV light (254 nm), potassium permanganate stain, bromocresol green, ceric molybdate rsc.orgcardiff.ac.uk
Application Monitoring the consumption of starting materials and formation of this compound. rsc.org

Column Chromatography for Purification

Following the completion of a reaction, column chromatography is the primary method used for the purification of this compound from the crude reaction mixture. mdpi.comnih.gov This technique separates compounds based on their differential adsorption to a stationary phase, typically silica gel. rsc.orgnih.govrsc.orgthieme-connect.de

The choice of eluent, or mobile phase, is critical for effective separation. A common mobile phase is a mixture of petroleum ether and ethyl acetate. rsc.orgrsc.org For instance, in one procedure, the residue from a reaction was purified by chromatography using a petroleum ether/ethyl acetate (v:v = 50:1) solvent system. rsc.org In another case, silica gel flash column chromatography with 15% ethyl acetate in petroleum ether was used to afford the purified product as a colorless oil. rsc.org Other solvent systems reported for the purification of related compounds include gradients of hexane and ethyl acetate. mdpi.com The use of silica gel Merck 60 (300-400 mesh) has been specified for this purpose. rsc.org

ParameterDescriptionSource(s)
Stationary Phase Silica gel (Merck 60, 300-400 mesh; Kieselgel 40-63 µm) rsc.orgcardiff.ac.ukrsc.org
Mobile Phase (Eluent) Petroleum ether/ethyl acetate mixtures (e.g., 50:1), Hexane/ethyl acetate gradients mdpi.comrsc.orgrsc.org
Application Isolation and purification of this compound from crude reaction mixtures. mdpi.comnih.gov

High Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess

High Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to determine the purity of this compound and, crucially, to determine the enantiomeric excess (ee) of chiral variants. rsc.org

For purity analysis, analytical HPLC can be performed on a C18 column using a gradient of acetonitrile and water containing a small amount of formic acid as the mobile phase. google.com Detection is often carried out using a mass spectrometer. google.com

For the determination of enantiomeric excess, chiral HPLC columns are employed. A Chiralpak OD-H column is one such example used for this compound. rsc.org The mobile phase in this case was a mixture of hexane and isopropanol (B130326) (95:5) with a flow rate of 1 mL/min. rsc.org Detection was performed using a UV detector at 210 nm. rsc.org Under these conditions, the two enantiomers of a related compound exhibited different retention times (tR), allowing for their separation and quantification to determine the enantiomeric excess. rsc.org

Table for Purity Analysis:

ParameterDescriptionSource(s)
Column Waters Corp. 1.5 µm C18 (2.0 x 50 mm) google.com
Mobile Phase Linear gradient of 5-95% MeCN/water with 0.2% HCOOH google.com
Flow Rate 0.4 mL/min google.com
Detection ESI-TOF mass spectrometer (positive ion mode) google.com

Table for Enantiomeric Excess Determination:

ParameterDescriptionSource(s)
Instrument Agilent 1260 Series rsc.org
Column Chiralpak OD-H rsc.org
Mobile Phase Hexane:Isopropanol (95:5) rsc.org
Flow Rate 1 mL/min rsc.org
Detection UV at 210 nm rsc.org
Retention Times (Example) tR (S, S) = 10.60 min (minor), tR (R, R) = 11.66 min (major) rsc.org

Biological Activities and Molecular Mechanisms in Vitro Studies

Antimicrobial Activities

Chalcones represent a promising class of compounds in the search for new antimicrobial agents, driven by the increasing challenge of drug-resistant pathogens. nih.govgsconlinepress.com Their molecular structure can be readily modified to enhance bioactivity against various microbes. nih.gov

Derivatives of the chalcone (B49325) scaffold have demonstrated notable antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, 2,4,2'-trihydroxy-5'-methylchalcone (THMC) was found to have a bacteriostatic effect on 20 strains of methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) ranging from 25.0 to 50.0 µg/mL. nih.gov The mechanism appeared to involve the inhibition of DNA and RNA synthesis, as the compound completely halted the incorporation of radiolabelled thymidine (B127349) and uridine (B1682114) into MRSA cells. nih.gov

Other synthetic chalcones have also been evaluated. One study showed that the derivative (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one exhibited excellent activity against Bacillus subtilis with a MIC of 62.5 µg/mL, comparable to the standard antibiotic ampicillin. gsconlinepress.com The same compound showed efficacy against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa with MICs of 125 µg/mL, 250 µg/mL, and 125 µg/mL, respectively. gsconlinepress.com Furthermore, research on 4-hydroxy-2-methylchalcone indicated it possessed greater antibacterial activity against Escherichia coli compared to Staphylococcus aureus. researchgate.net

Chalcone DerivativeBacterial StrainMIC (µg/mL)Reference
2,4,2'-trihydroxy-5'-methylchalcone (THMC)Methicillin-resistant Staphylococcus aureus (MRSA)25.0 - 50.0 nih.gov
(E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-oneBacillus subtilis62.5 gsconlinepress.com
Staphylococcus aureus125 gsconlinepress.com
Pseudomonas aeruginosa125 gsconlinepress.com
Escherichia coli250 gsconlinepress.com

The antifungal potential of chalcones has been investigated against a variety of pathogenic fungi. The compound 2-hydroxychalcone (B1664081) demonstrated efficacy against dermatophyte species, with a reported MIC of 7.8 mg/L (7.8 µg/mL) against all tested strains of Trichophyton rubrum and Trichophyton mentagrophytes. frontiersin.org Another derivative, 2',4'-Dihydroxychalcone (2',4'-DHC), showed significant activity against Aspergillus fumigatus, with a MIC₅₀ (the concentration that inhibits 50% of growth) between 64 and 128 µg/mL. nih.gov

Lichochalcone-A, a polyphenol chalcone, has been studied for its effects on Candida albicans, a common cause of opportunistic infections. plos.org In vitro susceptibility assays showed that Lichochalcone-A inhibited the growth of two C. albicans strains with MICs ranging from 62.5 to 150 µM. plos.org The minimum fungicidal concentration (MFC) for this compound was found to be between 100 and 150 µM. plos.org These studies highlight that different structural modifications on the chalcone backbone can yield activity against a broad spectrum of fungi. researchgate.net

Chalcone DerivativeFungal StrainActivity MetricConcentrationReference
2-hydroxychalconeTrichophyton spp.MIC7.8 µg/mL frontiersin.org
2',4'-DihydroxychalconeAspergillus fumigatusMIC₅₀64 - 128 µg/mL nih.gov
Lichochalcone-ACandida albicansMIC62.5 - 150 µM plos.org
MFC100 - 150 µM plos.org

Chalcone derivatives have also been assessed for their activity against oomycetes, which are fungus-like organisms responsible for significant diseases in agriculture and aquaculture. In a study evaluating analogues of isocordoin, the derivative derricin (B1237430) showed significant activity against Saprolegnia spores with a minimum oomyceticidal concentration (MOC) of 75 µg/mL. Another analogue in the same study demonstrated an MOC of 100 µg/mL.

Similarly, research into 2'-hydroxy-chalcone derivatives revealed potent inhibitory effects on the phytopathogenic oomycete Phytophthora infestans. One derivative containing an allyl moiety, compound 8a , exhibited a half-maximal effective concentration (EC₅₀) of 32.5 µg/mL, a value comparable to the commercial anti-oomycete agent metalaxyl (B1676325) (28.6 µg/mL). researchgate.net These findings suggest that the chalcone skeleton is a viable template for developing agents to combat oomycete pathogens.

Chalcone Derivative TypeOomycete StrainActivity MetricConcentration (µg/mL)Reference
Isocordoin analogue (derricin)Saprolegnia sp.MOC75
2'-hydroxy-chalcone derivative (8a)Phytophthora infestansEC₅₀32.5 researchgate.net

Anti-inflammatory Properties

The anti-inflammatory properties of chalcones are well-documented and are attributed to their ability to modulate multiple signaling pathways and enzymes involved in the inflammatory response. researchgate.netontosight.ai In vitro studies have shown that chalcone derivatives can inhibit key inflammatory mediators. For example, certain chalcones were found to inhibit degranulation and the activity of 5-lipoxygenase in human neutrophils, while others acted as superoxide (B77818) scavengers. nih.gov A separate study demonstrated that only four specific chalcone derivatives out of a larger tested series inhibited cyclo-oxygenase-2 (COX-2) activity. nih.gov

The molecular mechanisms underlying these effects often involve the inhibition of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and COX-2. researchgate.netrsc.org This inhibition is frequently achieved by targeting upstream signaling pathways, such as the nuclear factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) pathways. rsc.org By suppressing these pathways, chalcone analogues effectively reduce the production of inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6, as well as prostaglandin (B15479496) E2 (PGE₂). rsc.org A novel chalcone derivative was also shown to exert its effects by inhibiting the MAPK/NF-κB pathway while activating the protective Nrf2/HO-1 pathway. nih.gov

Anticancer Potential

Chalcones have attracted significant interest for their potential anticancer activities, which are mediated through various mechanisms including the disruption of the cell cycle and induction of apoptosis. nih.govnih.govmdpi.com

A primary mechanism by which chalcones exert their antiproliferative effects is by inducing cell cycle arrest, which prevents cancer cells from dividing and proliferating. nih.gov While many chalcones have been observed to block cell cycle progression at the G2/M phase, others can induce arrest at the G0/G1 or S phases depending on the specific derivative and cancer cell line. mdpi.comijper.org

For example, one study found that a chalcone derivative arrested the cell cycle of B16-F10 melanoma cells in the G0/G1 phase, while arresting HeLa cervical cancer cells in the S phase and MCF-7 breast cancer cells in the G2/M phase. ijper.org In a screening of monosubstituted chalcone derivatives, 2'-methylchalcone showed the highest growth inhibitory activity in the A2780 ovarian cancer cell line. sapub.orgresearchgate.net

The molecular basis for this cell cycle arrest involves the modulation of key regulatory proteins. Studies on various chalcones have shown that they can decrease the expression of cyclins such as Cyclin A and Cyclin B1, and cyclin-dependent kinases (CDKs) like Cdc2. nih.gov Concurrently, they can increase the levels of CDK inhibitors, including p21 and p27. nih.gov This disruption of the finely tuned cell cycle machinery ultimately halts cell division and contributes to the anticancer potential of this class of compounds. nih.govmdpi.com

Apoptosis Induction (e.g., Caspase-3 Expression)

Based on the conducted research, there is no specific information available in the scientific literature detailing the apoptosis-inducing properties of 2-Methyl-1-phenylprop-2-en-1-one, including its effect on the expression of Caspase-3.

Antidiabetic Effects

While the broader class of chalcones, which includes the structural motif of this compound, has been studied for antidiabetic effects, no specific data was found for this particular compound.

Inhibition of α-Glucosidase

There are no specific studies in the reviewed literature that evaluate the α-glucosidase inhibitory activity of this compound. Research on related chalcone derivatives has shown significant α-glucosidase inhibition, but these findings cannot be directly attributed to the specified compound. nih.gov

Inhibition of α-Amylase

No specific data on the α-amylase inhibitory potential of this compound is present in the current scientific literature. Studies on other synthesized chalcone derivatives have reported α-amylase inhibitory effects, highlighting a potential area for future investigation for this compound class. nih.gov

Antioxidant Activities

There is no information available in the scientific literature regarding the in vitro antioxidant activities of this compound.

Antiparasitic Properties

The scientific literature lacks specific studies investigating the antiparasitic properties of this compound.

Neuroprotective and Psychoactive Properties

Currently, direct in vitro studies specifically evaluating the neuroprotective and psychoactive properties of this compound are not extensively available in the reviewed literature. However, research on structurally related synthetic cathinones provides insights into potential biological effects.

A study on 4-isobutylmethcathinone, a novel synthetic cathinone (B1664624) derivative, investigated its cytotoxicity in various human cell lines, including those of neuronal origin. mdpi.comresearchgate.netnih.gov The research determined the half-maximal inhibitory concentration (IC₅₀) values after 72 hours of exposure. In neuroblastoma (SH-SY5Y) and microglia (HMC-3) cells, the compound demonstrated significant cytotoxicity, with IC₅₀ values ranging from 18 to 65 µM. mdpi.comnih.gov This suggests potential neurotoxic effects at certain concentrations rather than neuroprotective ones for this specific analogue.

Cytotoxicity of 4-Isobutylmethcathinone in Human Cell Lines

Cell LineCell TypeIC₅₀ Value (72h)Reference
SH-SY5YNeuroblastoma18-65 µM mdpi.comnih.gov
HMC-3Microglia18-65 µM mdpi.comnih.gov
5637Urinary Bladder18-65 µM mdpi.comnih.gov
Hep G2Hepatocellular Carcinoma18-65 µM mdpi.comnih.gov

Enzyme Inhibition Studies

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. wikipedia.org This mechanism is a common feature of drug action and metabolic regulation within cells. wikipedia.orglibretexts.org

Tyrosinase is a crucial copper-containing enzyme that catalyzes the rate-limiting steps in melanogenesis, the pathway for melanin (B1238610) pigment synthesis. nih.govnih.govresearchgate.net The inhibition of tyrosinase is a primary strategy for developing agents that counter hyperpigmentation. nih.govresearchgate.net

While direct studies on the tyrosinase inhibitory activity of this compound were not identified, research on related structures is available. For instance, a series of (E)-1-(furan-2-yl)prop-2-en-1-one derivatives have been synthesized and evaluated for their mushroom tyrosinase inhibitory activity. nih.govmdpi.com One derivative, bearing a 2,4-dihydroxy group, demonstrated potent inhibition of both the monophenolase and diphenolase activities of tyrosinase, with IC₅₀ values significantly lower than the standard inhibitor, kojic acid. nih.gov

Tyrosinase Inhibitory Activity of a Furan-Chalcone Derivative

CompoundTyrosinase ActivityIC₅₀ Value (µM)Reference
Compound 8 (2,4-dihydroxy substituted)Monophenolase0.0433 nih.gov
Diphenolase0.28 nih.gov
Kojic Acid (Standard)Monophenolase19.97 nih.gov
Diphenolase33.47 nih.gov

This research indicates that the prop-2-en-1-one scaffold can be a foundation for potent tyrosinase inhibitors, suggesting that this compound could be a candidate for similar investigations.

Cyclooxygenase-2 (COX-2) is an enzyme responsible for inflammation and pain. The selective inhibition of COX-2 over its isoform, COX-1, is a key objective in the development of anti-inflammatory drugs with fewer gastrointestinal side effects. rsc.orgmdpi.com Extensive research has identified various chemical structures, such as certain isoxazole (B147169) and 1,4-benzoxazine derivatives, that exhibit potent and selective COX-2 inhibition. rsc.orgnih.gov However, based on the available scientific literature, no in vitro studies have been published that specifically assess the COX-2 inhibitory potential of this compound.

Molecular Target Identification and Binding Studies

Understanding the binding affinity of a compound to specific enzymes and receptors is fundamental to elucidating its mechanism of action. nih.gov For this compound, direct binding studies are limited. However, research on the related compound 4-isobutylmethcathinone provides valuable insights into the potential receptor interactions for this class of molecules.

In vitro receptor binding studies on the enantiomers of 4-isobutylmethcathinone revealed a significant difference in their agonistic effects on dopamine (B1211576) and adrenergic receptors. mdpi.comresearchgate.net Notably, the compound showed a lack of binding affinity for serotonin (B10506) receptors. researchgate.netnih.gov This binding profile distinguishes it from some other cathinones and relates it more closely to monoamine drugs like MDMA (ecstasy). mdpi.comnih.gov The study utilized a PRESTO-Tango (parallel receptor expression and screening via transcriptional output) assay to determine these binding activities. mdpi.com

Receptor Binding Profile of 4-Isobutylmethcathinone

Receptor TypeBinding ActivityReference
Dopamine ReceptorsSignificant agonistic effect (enantiomer-dependent) mdpi.comresearchgate.net
Adrenergic ReceptorsSignificant agonistic effect (enantiomer-dependent) mdpi.comresearchgate.net
Serotonin ReceptorsNo binding affinity observed mdpi.comresearchgate.netnih.gov

These findings on a closely related analogue suggest that this compound may also interact with monoamine receptors, a hypothesis that warrants direct experimental verification.

Applications in Advanced Materials and Other Fields

Role as Chemical Reagents and Intermediates in Organic Synthesis

2-Methyl-1-phenylprop-2-en-1-one serves as a significant chemical reagent and intermediate in the field of organic synthesis. chemicalbook.com Its reactive nature allows it to participate in a variety of chemical transformations, leading to the formation of more complex molecular architectures.

Precursors for Pharmaceutical Agents (e.g., Isoquinolines, Tetrahydroquinolines)

One of the notable applications of this compound is its use as a precursor in the preparation of pharmaceutical agents. chemicalbook.com Specifically, it is employed in the synthesis of isoquinoline (B145761) and tetrahydroquinoline scaffolds. chemicalbook.comgoogle.com These nitrogen-containing heterocyclic compounds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active molecules and pharmaceuticals. The synthesis of tetrahydroisoquinolines can be achieved from 2-methyl-1-phenyl-substituted indenes, which involves the cleavage of the indene (B144670) double bond to form a keto-aldehyde that then reacts with a substituted amine to yield the desired isoquinoline structure. google.com

Synthesis of Complex Organic Compounds

Beyond its role in pharmaceutical synthesis, this compound is a versatile starting material for the creation of various complex organic compounds. chegg.com Its potential for undergoing different types of reactions makes it a valuable tool for organic chemists in the construction of intricate molecular frameworks.

Photochromic Materials

Recent research has highlighted the potential of derivatives of this compound, specifically α-methylchalcones, in the development of photochromic materials. mdpi.com These materials can change their color and other properties upon exposure to light and revert to their original state in the absence of that light source, making them suitable for applications such as smart windows, optical data storage, and molecular switches.

E/Z Isomerization and Photo-Switching Properties

The photochromism of α-methylated chalcones, such as (E)-1-(3,4-Dimethoxyphenyl)-2-methyl-3-phenylprop-2-en-1-one, is based on the principle of E/Z isomerization around the carbon-carbon double bond. mdpi.comresearchgate.net Irradiation with light of a specific wavelength can induce the conversion from the E-isomer to the Z-isomer, and this process can often be reversed by using a different wavelength of light or by thermal means. mdpi.comresearchgate.net For instance, irradiation with long-wavelength light (λ > 350 nm) can drive the E→Z isomerization, while shorter wavelengths may lead to a photostationary state with varying amounts of the Z-isomer. mdpi.com The ability to control this switching process with light is a key characteristic of these molecular photoswitches. researchgate.net

Quantum Yields and Photostability

The efficiency of the photoisomerization process is described by the quantum yield, which is a measure of the number of molecules that undergo a specific photochemical event per photon absorbed. The photostability, or the ability of the compound to withstand multiple switching cycles without degradation, is another critical parameter for practical applications. Research on α-methylated chalcones has shown that they can exhibit high photostability under UV irradiation. mdpi.com

Fatigue Resistance and Oxygenation Stability

For a photochromic material to be viable for long-term applications, it must exhibit good fatigue resistance, meaning it can undergo many switching cycles without losing its photochromic properties. nih.gov Studies on certain α-methylated chalcones have demonstrated remarkable fatigue resistance, with some compounds showing stability even after more than 10 days of continuous irradiation. mdpi.com Furthermore, these materials have also shown stability against oxygenation, even under singlet oxygen sensitization conditions, which is a significant advantage for their use in ambient environments. mdpi.com

Non-Linear Optical (NLO) Properties of Chalcones

Chalcones, a class of organic compounds characterized by the 1,3-diaryl-2-propen-1-one backbone, have garnered significant interest in the field of materials science due to their promising non-linear optical (NLO) properties. researchgate.netresearchgate.net These properties arise from the delocalized π-electron system within the chalcone (B49325) structure, which can interact with intense electromagnetic fields, such as those from lasers, to produce a nonlinear response. acs.org This response is crucial for applications in photonics and optoelectronics, including frequency conversion and optical switching.

Research into the NLO properties of chalcones often involves the synthesis of various derivatives to understand structure-property relationships. For instance, the introduction of electron-donating and electron-accepting groups on the aryl rings can significantly enhance the second and third-order NLO response. Theoretical studies, such as those using Density Functional Theory (DFT), have been employed to calculate the polarizability (α) and hyperpolarizability (β) of chalcone molecules, providing insights into their NLO behavior at the molecular level. researchgate.net

Experimental investigations on chalcone derivatives have demonstrated their potential for practical NLO applications. Single crystal X-ray diffraction is used to determine the crystal structure, which is crucial as a non-centrosymmetric crystal structure is a prerequisite for second-order NLO effects. researchgate.net Techniques like the Kurtz-Perry powder technique are used to measure the second-harmonic generation (SHG) efficiency, a key metric for second-order NLO materials. researchgate.net Furthermore, the Z-scan technique is employed to determine third-order NLO parameters such as the nonlinear refractive index and nonlinear absorption coefficient. researchgate.net

Table 1: Non-Linear Optical Properties of Selected Chalcone Derivatives

Compound Name Second-Harmonic Generation (SHG) Efficiency Key Findings
1-(5-chlorothiophene-2-yl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one Not specified Thermally stable up to 111 °C, indicating potential for device application. researchgate.net
(2E)-1-(5-bromothiophen-2-yl)-3-(3-fluorophenyl) prop-2-en-1-one (3F5B2SC) 1.6 times that of urea Crystallizes in a non-centrosymmetric monoclinic system, essential for SHG. researchgate.net
(2E)-1-(5-bromothiophen-2-yl)-3-(4-methoxyphenyl) prop-2-en-1-one (4M5B2SC) 1.6 times that of urea Possesses a direct energy band gap of 4.2 eV, relevant for optical applications. researchgate.net
(E)-3-(Furan-2-yl)-1-Phenylprop-2-en-1-one Not specified DFT calculations show a ground state dipole moment of 3.33 Debye, indicating molecular polarity. researchgate.net

This table presents data for illustrative chalcone derivatives to highlight the NLO properties of the general compound class.

Applications in Dyes and Pigments

The inherent chemical structure of chalcones, featuring two aromatic rings linked by an α,β-unsaturated carbonyl system, makes them valuable as dyes and pigments. acs.org This extended conjugation is responsible for their absorption of light in the visible region of the electromagnetic spectrum, leading to their characteristic colors, which can range from yellow to orange. acs.org In nature, chalcones are biosynthetic precursors to flavonoids and contribute to the pigmentation of some plants. acs.org

The versatility of chalcone synthesis allows for the creation of a wide array of derivatives with tailored photophysical properties for use as fluorescent dyes. nih.gov By strategically introducing electron-donating and electron-withdrawing groups into the molecular structure, the absorption and emission wavelengths can be fine-tuned. A key feature of some chalcone-based dyes is a large Stokes shift, which is the difference between the maximum absorption and emission wavelengths. Large Stokes shifts (over 100 nm) are highly desirable for applications in fluorescence imaging as they improve the signal-to-noise ratio. nih.gov

Chalcone derivatives have been synthesized and investigated for their potential as fluorescent probes in biological imaging. nih.gov Their ability to preferentially accumulate in certain cell types, such as cancer cells, and their good photostability make them promising candidates for cellular imaging applications. nih.gov The fluorescence emission of these dyes can be observed in various solvents, including polar solvents like DMSO, methanol, and phosphate-buffered saline (PBS), which is relevant for biological studies. nih.gov

Table 2: Photophysical Properties of a Chalcone-Based Fluorescent Dye Series (3a-f)

Property Observation Significance
Emission Peak 512–567 nm (in polar solvents) Emission in the visible region of the spectrum, suitable for fluorescence microscopy. nih.gov
Stokes Shift (Δλ) 93–139 nm Large Stokes shift, which is beneficial for reducing self-quenching and improving signal detection in bioimaging. nih.gov
Photostability Good The dyes are resistant to photobleaching, allowing for longer observation times in imaging experiments. nih.gov
Cellular Uptake Preferential accumulation in cancer cells (HepG2) over normal cells (HEK-293). Suggests potential for use as selective fluorescent probes for cancer cell staining. nih.gov

The data in this table is based on a study of a specific series of chalcone derivatives (3a-f) designed as fluorescent dyes. nih.gov

Conclusion and Future Research Directions

Summary of Current Research Landscape

Research concerning 2-Methyl-1-phenylprop-2-en-1-one, also known as methacrylophenone, positions it within the broader class of α,β-unsaturated ketones, specifically as a derivative of chalcone (B49325). wisdomlib.orgtroindia.in The current scientific landscape reveals that while the compound is well-characterized physically and spectroscopically, dedicated studies on its specific biological activities and applications are limited. The primary body of knowledge comes from its inclusion in larger studies of chalcone derivatives and its characterization through standard analytical techniques.

The fundamental physicochemical and spectroscopic properties are documented in databases such as PubChem. nih.gov This includes data from mass spectrometry, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy, which confirm its molecular structure (C₁₀H₁₀O). nih.gov

Spectroscopic Data for this compound
Technique Key Observations
Mass Spectrometry (GC-MS)Top peak at m/z 105, with another significant peak at m/z 146, corresponding to the molecular ion. nih.gov
13C NMR SpectroscopyData available confirming the carbon skeleton. nih.gov
Infrared (IR) SpectroscopyVapor phase IR spectra are available, which would show characteristic peaks for the carbonyl (C=O) and alkene (C=C) functional groups. nih.gov

This table is interactive. Click on the headers to sort.

Research on closely related α-methylchalcones has explored their synthesis and photochromic properties. For instance, studies on derivatives show that the presence of the α-methyl group can influence the molecule's conformational and photo-switching behavior, such as E/Z isomerization under UV irradiation. mdpi.com This suggests that this compound could also possess interesting photophysical properties, although this remains largely unexplored. The bulk of the available research focuses on the broader family of chalcones, which are recognized as important intermediates in the synthesis of flavonoids and are investigated for a wide array of pharmacological activities. wisdomlib.org

Remaining Challenges and Open Questions

Despite its well-defined structure, significant gaps exist in the understanding of this compound. The foremost challenge is the lack of comprehensive biological screening. While the chalcone backbone is associated with numerous bioactivities, the specific contribution of the α-methyl group and the unsubstituted phenyl ring in this particular configuration has not been systematically evaluated.

Key open questions that warrant investigation include:

What is the full spectrum of biological activity for this compound? Does it exhibit the anti-inflammatory, antimicrobial, or anticancer properties seen in other chalcones?

What are the specific molecular targets and mechanisms of action if such biological activities are present?

How does the α-methyl group influence the compound's reactivity, metabolic stability, and pharmacokinetic profile compared to its unmethylated parent chalcone?

What is the potential of this compound as a building block in synthetic chemistry for more complex molecules, such as heterocyclic compounds or novel polymers?

Does the compound exhibit unique photophysical or material science properties, such as photochromism or nonlinear optical activity? mdpi.com

Addressing these questions is crucial for unlocking the potential value of this specific chemical entity beyond its current status as a known, but understudied, organic compound.

Prospects for Novel Synthetic Strategies

The synthesis of this compound and its derivatives is typically achieved through variations of aldol (B89426) condensation or Claisen-Schmidt condensation. troindia.inmdpi.com These established methods, however, present opportunities for innovation.

Future synthetic research could focus on:

Green Chemistry Approaches: Developing syntheses that utilize environmentally benign solvents (like water or ethanol), reduce energy consumption, and employ reusable catalysts. researchgate.net Microwave-assisted organic synthesis (MAOS), for example, has been shown to dramatically reduce reaction times and improve yields for similar compounds. researchgate.net

Novel Catalysis: Exploring the use of solid acid catalysts, phase-transfer catalysts, or biocatalysts (enzymes) to improve the selectivity and efficiency of the condensation reaction. This could lead to higher yields and simpler purification processes compared to traditional base-catalyzed methods which can be difficult to control.

Flow Chemistry: Implementing continuous flow processes for the synthesis. Flow chemistry offers superior control over reaction parameters (temperature, pressure, and reaction time), enhances safety, and allows for easier scalability, which is crucial for potential industrial applications.

Asymmetric Synthesis: For derivatives of this compound that contain chiral centers, developing stereoselective synthetic routes is a significant goal. This is particularly important for pharmaceutical applications where a single enantiomer is often responsible for the desired therapeutic effect.

These advanced synthetic strategies could provide more efficient, sustainable, and cost-effective access to this compound and its analogues, facilitating further research into their properties and applications.

Potential for New Biological Applications

The structural similarity of this compound to a vast library of biologically active chalcones provides a strong rationale for investigating its therapeutic potential. troindia.in The α,β-unsaturated ketone moiety is a known Michael acceptor, a feature that allows it to covalently interact with nucleophilic residues (like cysteine) in proteins, thereby modulating their function.

Potential Biological Applications of the Chalcone Scaffold
Application Area Rationale and Examples
Anti-inflammatoryChalcones are known to inhibit key inflammatory pathways. The parent compound class has shown activity against protein denaturation, a cause of inflammation. troindia.in
AntimicrobialNumerous chalcone derivatives have demonstrated significant activity against a range of bacterial and fungal strains, including Staphylococcus aureus and Aspergillus niger. nih.gov
AntioxidantThe phenolic and enone systems in many chalcones contribute to their ability to scavenge free radicals. nih.gov
AnticancerChalcones have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, making them attractive candidates for oncology research. wisdomlib.org

This table is interactive. Click on the headers to sort.

Future research should focus on systematically screening this compound for these activities. Initial studies could involve:

In Vitro Assays: Evaluating its efficacy against a panel of cancer cell lines, pathogenic bacteria, and fungi. Its anti-inflammatory potential can be assessed through assays like protein denaturation inhibition. troindia.in

Enzyme Inhibition Studies: Investigating its ability to inhibit specific enzymes known to be targets of other chalcones, such as cyclooxygenase (COX) or various kinases.

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives by modifying the phenyl ring with various substituents (e.g., hydroxyl, methoxy (B1213986), halogen groups) to understand how these changes impact biological activity. This can guide the design of more potent and selective compounds.

The exploration of these applications could reveal novel therapeutic uses for this relatively simple and accessible molecule.

Directions for Advanced Computational and Spectroscopic Studies

To complement experimental work, advanced computational and spectroscopic studies are essential for a deeper understanding of the molecular properties of this compound.

Computational Studies:

Density Functional Theory (DFT): DFT calculations can be used to determine the optimized molecular geometry, vibrational frequencies (to aid in the interpretation of IR and Raman spectra), and electronic properties. pnu.edu.uanih.gov Key parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's reactivity and charge transfer characteristics. mdpi.com

Molecular Electrostatic Potential (MEP): Mapping the MEP surface can identify the electrophilic and nucleophilic sites on the molecule, predicting how it will interact with biological receptors or other reactants. mdpi.com

Molecular Docking: In silico docking studies can be performed to predict the binding affinity and orientation of this compound within the active sites of various protein targets. mdpi.comdntb.gov.ua This can help prioritize experimental screening and explain observed biological activities.

Spectroscopic Studies:

Advanced NMR Techniques: Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can provide unambiguous assignment of all proton and carbon signals and offer insights into the molecule's conformation in solution.

Time-Resolved Spectroscopy: To investigate the potential photochromic or other photophysical properties suggested by related compounds, techniques like transient absorption spectroscopy can be employed to study the dynamics of excited states following photoexcitation. mdpi.com

X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive information about its solid-state conformation and intermolecular interactions, which is invaluable for both computational modeling and understanding its material properties. nih.gov

These advanced studies will provide a comprehensive, atom-level understanding of this compound, accelerating the discovery and development of its potential applications.

Q & A

Q. What are the common synthetic routes for 2-Methyl-1-phenylprop-2-en-1-one, and what are their advantages and limitations?

Methodological Answer: The compound is typically synthesized via Friedel-Crafts acylation, where 2-methylpropanoyl chloride reacts with benzene derivatives in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. This method offers high regioselectivity but requires precise temperature control to minimize side reactions like polyacylation or catalyst deactivation . Alternative routes include Claisen-Schmidt condensation, which involves aldol-type reactions between ketones and aromatic aldehydes. However, this method may yield lower purity due to competing enolization pathways. Researchers should prioritize solvent selection (e.g., dichloromethane for Friedel-Crafts) and post-reaction quenching (e.g., ice-cold HCl) to isolate the product efficiently .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be reported?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the structure, particularly the α,β-unsaturated ketone moiety (δ ~6.5–7.5 ppm for vinyl protons and ~190–200 ppm for the carbonyl carbon in ¹³C NMR). Infrared (IR) spectroscopy should highlight the C=O stretch (~1680–1720 cm⁻¹) and conjugated C=C stretch (~1600 cm⁻¹). Mass spectrometry (MS) provides molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to validate the molecular formula. For crystalline samples, single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL ensures precise bond-length and angle measurements, with thermal ellipsoid plots generated via ORTEP-3 for visualization .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data obtained for this compound using programs like SHELXL?

Methodological Answer: Discrepancies in crystallographic data (e.g., anomalous bond lengths or residual electron density) often arise from twinning, disorder, or incorrect space group assignment. In SHELXL, refining with the TWIN command can address twinning, while PART instructions resolve disorder by modeling alternative conformations. Validate the refinement using R-factors (R₁ < 0.05 for high-quality data) and the goodness-of-fit (GOF ≈ 1.0). Cross-check with spectroscopic data (e.g., NMR) to ensure consistency between the solved structure and solution-phase conformation. For ambiguous cases, re-measure diffraction data at higher resolution or lower temperature to reduce thermal motion artifacts .

Q. What strategies are recommended for optimizing reaction conditions to improve yield and purity during synthesis?

Methodological Answer: Optimization involves iterative adjustments to catalysts, solvents, and stoichiometry. For Friedel-Crafts acylation:

  • Catalyst Loading: Reduce AlCl₃ from stoichiometric to catalytic amounts (10–20 mol%) to minimize waste and side reactions.
  • Solvent Polarity: Use non-polar solvents (e.g., toluene) to favor electrophilic substitution over nucleophilic by-products.
  • Temperature Gradients: Employ gradual heating (40–60°C) to control exothermicity.
    Monitor reaction progress via thin-layer chromatography (TLC) or in-situ IR. Post-synthesis, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water). For persistent impurities, consider kinetic studies to identify rate-limiting steps .

Q. How should researchers approach the analysis of reaction by-products, and what analytical techniques are suitable?

Methodological Answer: By-products (e.g., diacylated derivatives or oxidation products) can be identified using high-resolution LC-MS or GC-MS coupled with tandem MS (MS/MS) for fragmentation analysis. For isomers, employ 2D NMR techniques (COSY, HSQC) to resolve overlapping signals. Computational tools (e.g., DFT calculations) predict plausible by-product structures based on reaction mechanisms. Quantify impurities via HPLC with UV detection (λ = 254 nm) and validate against reference standards. In cases of persistent unknown peaks, scale up the reaction for isolation and SC-XRD analysis .

Q. What methodologies are effective for analyzing the compound’s stability under varying storage conditions?

Methodological Answer: Conduct accelerated stability studies by exposing the compound to stressors:

  • Thermal Stability: Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures.
  • Photostability: Expose samples to UV light (e.g., 365 nm) and monitor degradation via UV-Vis spectroscopy.
  • Humidity Sensitivity: Store samples at 75% relative humidity and analyze hygroscopicity using dynamic vapor sorption (DVS).
    Validate results with real-time stability data (e.g., 6–12 months at 25°C/60% RH) and correlate degradation pathways with Arrhenius kinetics .

Q. How can researchers address contradictions in spectral data between computed and experimental results?

Methodological Answer: Contradictions may arise from solvent effects, tautomerism, or conformational flexibility. For NMR, compare experimental chemical shifts with computed values (e.g., using Gaussian or ADF software) at the DFT/B3LYP/6-31+G(d,p) level. Adjust for solvent polarity via the IEF-PCM model. For IR, ensure computed vibrational modes account for anharmonicity. If discrepancies persist, re-examine sample purity or consider alternative conformers using molecular dynamics simulations. Cross-validate with X-ray data to resolve ambiguities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.